methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoate ester linked to a sulfonamide group, which is further substituted with a 2-fluorophenyl and a 2-methoxypropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-aminobenzoic acid to form 4-aminobenzenesulfonamide.
Substitution Reaction: The sulfonamide intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-fluorophenyl group.
Esterification: The resulting product undergoes esterification with methanol in the presence of an acid catalyst to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition. Additionally, the fluorophenyl and methoxypropyl groups may enhance the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
Methyl 4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)benzoate can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of the benzoate ester.
Sulfisoxazole: A sulfonamide with an isoxazole ring, used for its antibacterial properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
methyl 4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5S/c1-18(25-3,15-6-4-5-7-16(15)19)12-20-26(22,23)14-10-8-13(9-11-14)17(21)24-2/h4-11,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNPSPUEAUIIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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